molecular formula C7H15NO2 B8370076 2-Methoxymethoxymethylpyrrolidine

2-Methoxymethoxymethylpyrrolidine

Cat. No. B8370076
M. Wt: 145.20 g/mol
InChI Key: DUIITDAJVYZQBP-UHFFFAOYSA-N
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Patent
US07273868B2

Procedure details

To a solution of N-carbobenzoxy-2-methoxymethoxymethylpyrrolidine (prepared in the above (2)) 3.9 g in methanol 80 ml is added palladium-carbon 1 g at argon atmosphere. Hydrogen gas is blown through the mixture and the mixture is stirred at room temperature for 3 hours. After reaction catalyst is removed by filtration and the filtrate is concentrated in vacuo to give 2-methoxymethoxymethylpyrrolidine 2.02 g.
Name
N-carbobenzoxy-2-methoxymethoxymethylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][O:17][CH2:18][O:19][CH3:20])(OCC1C=CC=CC=1)=O.[H][H]>CO.[C].[Pd]>[CH3:20][O:19][CH2:18][O:17][CH2:16][CH:12]1[CH2:13][CH2:14][CH2:15][NH:11]1 |f:3.4|

Inputs

Step One
Name
N-carbobenzoxy-2-methoxymethoxymethylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C(CCC1)COCOC
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction catalyst
CUSTOM
Type
CUSTOM
Details
is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCOCC1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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